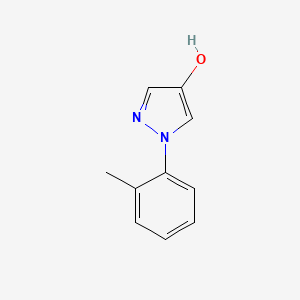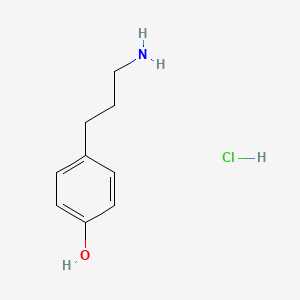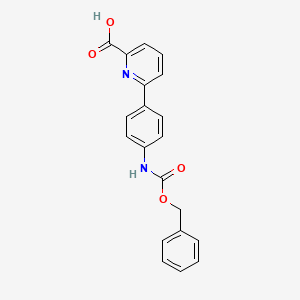
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane, also known as BMSM, is a compound that is used in a variety of scientific research applications. It is a colorless liquid that is classified as a silyl ether and is composed of bromomethyl, dimethyl, and trimethylsilyl groups. BMSM is widely used in organic synthesis, including the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is not fully understood. It is believed that the silyl ether group of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is able to form hydrogen bonds with other molecules, which can lead to the formation of complexes and other interactions. Additionally, the bromomethyl group of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is able to form covalent bonds with other molecules, which can lead to the formation of more complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane are not fully understood. However, it is believed that Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is relatively non-toxic, and that it does not pose a significant risk to human health. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is not believed to be an environmental pollutant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in lab experiments include its low toxicity and its ability to form hydrogen bonds and covalent bonds with other molecules. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is relatively inexpensive and easy to obtain. The main limitation of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is that it is a volatile liquid, so it can evaporate quickly if not carefully handled.
Direcciones Futuras
The potential future directions for Bromomethyl-dimethyl-(trimethylsilyl)methylsilane research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in pharmaceutical synthesis, organic synthesis, and fluorinated compound synthesis. Additionally, research could be conducted into the potential use of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in drug delivery and imaging agents. Finally, further research could be conducted into the potential environmental and health impacts of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane.
Métodos De Síntesis
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is synthesized by the reaction of trimethylsilylmethyl bromide with dimethylsulfoxide (DMSO). The reaction is carried out in anhydrous conditions at room temperature and yields a colorless liquid. The reaction is typically carried out in a round-bottom flask, and the product is then isolated by distillation. The product can also be isolated by recrystallization from a mixture of methanol and ether.
Aplicaciones Científicas De Investigación
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, including antifungal and antiviral drugs. It is also used in the synthesis of organic compounds, such as polymers and dyes. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used in the synthesis of fluorinated compounds, which are used in a variety of applications, such as drug delivery and imaging agents.
Propiedades
IUPAC Name |
bromomethyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKPWBWQGGKQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)



![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)








